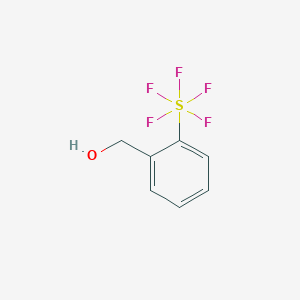
5-Oxopyrrolidine-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopyrrolidine-1,2-dicarboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a five-membered lactam structure with a keto group at the 5-position and carboxylic acid groups at the 1 and 2 positions. This compound is naturally occurring and can be found in various biological systems, including plants and animals. It plays a role in the metabolism of glutamate and is involved in the gamma-glutamyl cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidine-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glutamic acid under acidic conditions. This reaction typically requires heating glutamic acid in the presence of a strong acid, such as hydrochloric acid, to induce the formation of the lactam ring.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of microorganisms that can produce this compound naturally. For example, certain strains of bacteria can be engineered to overproduce pyroglutamic acid, which can then be extracted and purified for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxopyrrolidine-1,2-dicarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under appropriate conditions to form esters, amides, and other derivatives.
Major Products: The major products formed from these reactions include various esters, amides, and hydroxy derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Oxopyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in the gamma-glutamyl cycle and its involvement in glutamate metabolism.
Medicine: Pyroglutamic acid derivatives are investigated for their potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the production of various chemicals and as a precursor in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 5-Oxopyrrolidine-1,2-dicarboxylic acid involves its role in the gamma-glutamyl cycle, where it acts as an intermediate in the synthesis and degradation of glutathione. It can also inhibit certain enzymes, such as gamma-glutamyl transpeptidase, affecting the metabolism of glutamate and other amino acids. The compound’s effects on molecular targets and pathways are still being studied, but it is known to influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Glutamic Acid: The parent compound from which 5-Oxopyrrolidine-1,2-dicarboxylic acid is derived.
Proline: Another amino acid with a similar pyrrolidine ring structure.
Pyrrolidone: A related compound with a similar lactam structure but lacking the carboxylic acid groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a keto group and two carboxylic acid groups. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
98109-83-2 |
|---|---|
Molekularformel |
C6H7NO5 |
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
5-oxopyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7(4)6(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
BJLLOMORJCWXON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
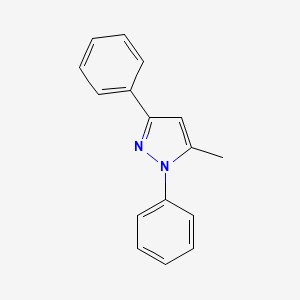




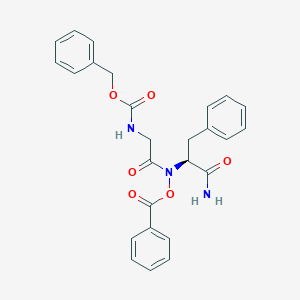
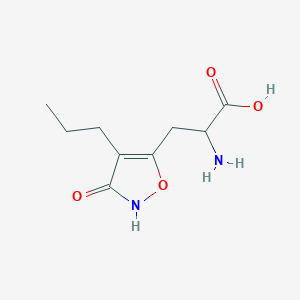


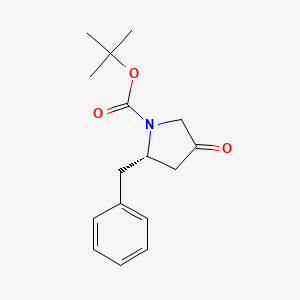
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
